molecular formula C22H18ClF3N2O3S B3684958 N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B3684958
M. Wt: 482.9 g/mol
InChI Key: KYDUIPXSTQNXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a 4-chlorobenzyl group, a phenylsulfonyl group, and a 3-(trifluoromethyl)phenyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Glycinamide Backbone: Starting with glycine, the glycinamide backbone can be formed through amidation reactions.

    Introduction of the 4-Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions using 4-chlorobenzyl chloride.

    Attachment of the Phenylsulfonyl Group: This step might involve sulfonylation reactions using phenylsulfonyl chloride.

    Incorporation of the 3-(Trifluoromethyl)phenyl Group: This can be done through electrophilic aromatic substitution reactions using 3-(trifluoromethyl)benzene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide backbone.

    N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]propionamide: Similar structure but with a propionamide backbone.

Uniqueness

The uniqueness of N2-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and bioavailability of compounds.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O3S/c23-18-11-9-16(10-12-18)14-28(32(30,31)20-7-2-1-3-8-20)15-21(29)27-19-6-4-5-17(13-19)22(24,25)26/h1-13H,14-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDUIPXSTQNXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.